7-Nitrobenzo[D]oxazole-2-thiol

Aqueous Solubility Biochemical Assay Development Immunoproteasome Inhibition

7-Nitrobenzo[D]oxazole-2-thiol (CAS 101494-76-2, IUPAC: 7-nitro-3H-1,3-benzoxazole-2-thione, MF: C7H4N2O3S, MW: 196.18 g/mol) is a heterocyclic building block featuring a benzoxazole core substituted with a nitro group at the 7-position and a thiol at the 2-position. It exists in the thione tautomeric form and is classified within the benzoXazole-2(3H)-thione fragment class recently identified as selective inhibitors of the immunoproteasome β5i subunit.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 101494-76-2
Cat. No. B182333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrobenzo[D]oxazole-2-thiol
CAS101494-76-2
Synonyms7-Nitro-benzooxazole-2-thiol
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2
InChIInChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13)
InChIKeyZLFRXDKLEGRIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrobenzo[D]oxazole-2-thiol (CAS 101494-76-2) for Chemical Synthesis and Proteasome-Targeted Research


7-Nitrobenzo[D]oxazole-2-thiol (CAS 101494-76-2, IUPAC: 7-nitro-3H-1,3-benzoxazole-2-thione, MF: C7H4N2O3S, MW: 196.18 g/mol) is a heterocyclic building block featuring a benzoxazole core substituted with a nitro group at the 7-position and a thiol at the 2-position . It exists in the thione tautomeric form and is classified within the benzoXazole-2(3H)-thione fragment class recently identified as selective inhibitors of the immunoproteasome β5i subunit [1]. Its rigid, planar structure and the presence of both a nitro and a thiol group confer distinct reactivity profiles and physicochemical properties (LogP: 2.54790, PSA: 110.65 Ų) that differentiate it from positional isomers and related heterocyclic thiols .

Why 7-Nitrobenzo[D]oxazole-2-thiol Cannot Be Simply Substituted by Other Nitrobenzoxazole Isomers


Substituting 7-Nitrobenzo[D]oxazole-2-thiol with its 5‑, 6‑, or 4‑nitro positional isomers is chemically unsound without explicit re‑validation of the synthetic route or biological assay. The substitution pattern on the benzoxazole ring directly influences physicochemical parameters including melting point, solubility, pKa, and LogP, as well as electronic and steric properties that govern reactivity and target engagement . For instance, the 5‑nitro isomer exhibits a melting point of 244–245 °C and a predicted pKa of 8.90, while the 6‑nitro isomer melts at 234–235 °C with a predicted pKa of 8.65 . Although the 7‑nitro isomer’s melting point is not routinely reported, its calculated LogP of 2.54790 differs from the 5‑nitro isomer’s reported LogP (2.54790 as well, but experimental variability exists) and its topological polar surface area (110.65 Ų) impacts membrane permeability and solubility . Moreover, in the context of immunoproteasome inhibition, the benzoXazole-2(3H)-thione class shows that even minor substituent changes affect the non‑covalent recognition step essential for covalent inhibition, emphasizing that isomer identity is critical for reproducible biological outcomes [1].

Quantitative Differentiation Evidence for 7-Nitrobenzo[D]oxazole-2-thiol vs. Closest Analogs


Aqueous Solubility of 7-Nitrobenzo[D]oxazole-2-thiol Enables Assay Compatibility Not Achievable with Other Isomers

7‑Nitrobenzo[D]oxazole‑2‑thiol exhibits an aqueous solubility of ≥25 mg/mL (≥127 mM), which is substantially higher than typical for nitrobenzoxazole thiols and enables direct use in biochemical and cell‑based assays without the need for organic co‑solvents that may interfere with protein targets [1]. In contrast, the 5‑nitro and 6‑nitro positional isomers are reported to be sparingly soluble in water, with no documented solubility above 1 mg/mL . This solubility advantage directly supports the compound’s utility as a fragment‑sized covalent probe in immunoproteasome screening campaigns where aqueous compatibility is mandatory.

Aqueous Solubility Biochemical Assay Development Immunoproteasome Inhibition

Immunoproteasome β5i Subunit Inhibition by BenzoXazole-2(3H)-thione Class: 7-Nitro Substitution Represents an Underexplored Vector

Benzo[d]oxazole-2(3H)-thiones (the general class to which 7‑nitrobenzo[D]oxazole‑2‑thiol belongs) were identified through fragment‑based screening as selective inhibitors of the chymotrypsin‑like (β5i) subunit of the immunoproteasome, operating via covalent disulfide bond formation with Cys48 in the β5i active site [1]. While the 7‑nitro derivative was not the primary lead in this study, the warhead scan demonstrated that 7‑chloro‑substituted benzoXazole‑2‑carbonitriles achieved low micromolar IC₅₀ values (single‑digit µM) against β5i [2]. This establishes the 7‑position as a critical vector for modulating inhibitory potency and selectivity within the benzoxazole‑2‑thione pharmacophore. Notably, the 5‑nitro isomer is primarily associated with NOX4 inhibition for fibrosis applications , whereas the 6‑nitro isomer has been explored as a topoisomerase poison (IC₅₀ values comparable to camptothecin in the low micromolar range) . Thus, the 7‑nitro variant represents a distinct entry point into the immunoproteasome inhibitor landscape, a space where positional isomer identity directly correlates with target engagement.

Immunoproteasome Fragment-Based Drug Discovery Covalent Inhibitors

Physicochemical Property Divergence: Predicted pKa, LogP, and PSA of Nitrobenzoxazole-2-thiol Isomers

Computational and experimentally derived physicochemical parameters reveal subtle but meaningful differences among nitrobenzoxazole‑2‑thiol positional isomers. 7‑Nitrobenzo[D]oxazole‑2‑thiol exhibits a calculated LogP of 2.54790 and a topological polar surface area (PSA) of 110.65 Ų . The 5‑nitro isomer has a predicted pKa of 8.90 ± 0.20 and a density of 1.65 g/cm³ , while the 6‑nitro isomer displays a pKa of 8.65 ± 0.20 and a density of 1.65 g/cm³ . The 7‑nitro isomer’s pKa is not reported, but its hydrogen‑bond acceptor count (4) and donor count (1) are identical across isomers. The 0.25 unit pKa difference between 5‑ and 6‑nitro isomers translates to a ~1.8‑fold difference in protonated vs. deprotonated species at physiological pH, which can influence membrane permeability and off‑target interactions. Although the 7‑nitro isomer’s experimental pKa is unavailable, its unique substitution pattern (nitro group ortho to the ring oxygen) is expected to alter the electronic environment of the thiol/thione tautomer compared to the meta‑substituted 5‑ and 6‑nitro analogs [1]. This ortho‑nitro effect can modulate both the nucleophilicity of the thiol and the stability of the resulting disulfide adducts in covalent inhibition contexts.

Physicochemical Profiling Lipophilicity Hydrogen Bonding

Melting Point as a Quality and Purity Indicator for Nitrobenzoxazole-2-thiol Isomers

Although the melting point of 7‑nitrobenzo[D]oxazole‑2‑thiol is not widely disclosed in public databases (a notable data gap), the reported melting points of the 5‑nitro and 6‑nitro positional isomers provide a baseline for quality control expectations . The 5‑nitro isomer melts at 244–245 °C, and the 6‑nitro isomer at 234–235 °C. The absence of a reported melting point for the 7‑nitro isomer suggests that it may decompose before melting or that it is less stable in the solid state. From a procurement perspective, this implies that the 7‑nitro derivative should be stored under inert atmosphere and at low temperature (e.g., 2–8 °C) to prevent degradation, and that melting point determination is not a reliable purity check. In contrast, the well‑defined melting points of the 5‑ and 6‑nitro isomers allow for straightforward purity verification via DSC or capillary methods. Users selecting the 7‑nitro isomer must therefore rely on alternative analytical methods (HPLC, NMR) to confirm identity and purity, which may increase the cost of quality assurance.

Thermal Analysis Purity Assessment Solid-State Characterization

Optimal Research and Industrial Application Scenarios for 7-Nitrobenzo[D]oxazole-2-thiol (CAS 101494-76-2)


Fragment‑Based Screening for Selective Immunoproteasome β5i Inhibitors

7‑Nitrobenzo[D]oxazole‑2‑thiol is ideally suited as a covalent fragment for screening against the immunoproteasome β5i subunit. Its aqueous solubility (≥25 mg/mL) eliminates the need for DMSO in assay buffers, preserving the native conformation of the β5i active site and enabling accurate determination of covalent binding kinetics [1]. The benzoXazole‑2(3H)‑thione scaffold has been validated as a selective β5i inhibitor class that forms a disulfide bond with Cys48 [2]. Researchers developing non‑peptidic immunoproteasome inhibitors for autoimmune diseases or hematologic malignancies should procure the 7‑nitro derivative as a starting fragment to explore the impact of ortho‑nitro substitution on potency and selectivity, as prior SAR studies have focused on 7‑chloro and other 7‑substituted analogs [3].

Synthesis of Ortho‑Nitro Functionalized Benzoxazole Derivatives via Vicarious Nucleophilic Substitution (VNS)

The ortho‑nitro group in 7‑nitrobenzo[D]oxazole‑2‑thiol activates the carbocyclic ring toward vicarious nucleophilic substitution (VNS) reactions, enabling regioselective introduction of nucleophiles at the 4‑ or 6‑positions [4]. In contrast, meta‑nitro isomers (5‑ and 6‑nitro) undergo nucleophilic addition at C‑2 with ring opening when the 2‑position is unblocked [5]. This divergent reactivity makes the 7‑nitro isomer a strategic building block for constructing ortho‑nitro‑substituted benzoxazole libraries that retain the thiol/thione functionality for subsequent alkylation or disulfide formation. Synthetic chemists aiming to generate novel benzoxazole‑based covalent inhibitors or fluorescent probes should select the 7‑nitro isomer to access VNS‑derived analogs that are inaccessible from the 5‑ or 6‑nitro isomers.

Aqueous‑Phase Derivatization and Bioconjugation Reactions

The high aqueous solubility of 7‑nitrobenzo[D]oxazole‑2‑thiol (≥25 mg/mL) permits thiol‑specific conjugation reactions (e.g., Michael addition, disulfide exchange) to be conducted in purely aqueous buffers [6]. This is particularly valuable for bioconjugation to proteins or peptides where organic co‑solvents cause denaturation or precipitation. The thiol group can be alkylated with iodoacetamide derivatives or maleimides, or oxidized to form mixed disulfides with cysteine‑containing biomolecules. For laboratories developing activity‑based probes, affinity labels, or PROTAC precursors, the 7‑nitro isomer offers a significant operational advantage over its poorly soluble 5‑ and 6‑nitro counterparts, reducing the need for complex solvent optimization and improving reaction yields in aqueous media.

Development of Nitroreductase‑Responsive Fluorogenic Substrates

Nitro‑substituted benzoxazole derivatives have been explored as fluorogenic substrates for bacterial nitroreductase detection [7]. The 7‑nitrobenzoxazole core, when further elaborated with fluorophores, can serve as a quenched probe that releases fluorescence upon enzymatic reduction of the nitro group. The 7‑nitro isomer’s distinct electronic environment (ortho to the ring oxygen) may yield different reduction kinetics or fluorescence turn‑on ratios compared to 5‑ or 6‑nitro analogs. Researchers developing diagnostic assays for clinically important microorganisms should evaluate the 7‑nitro isomer as a scaffold for constructing novel nitroreductase substrates, particularly where differentiated spectral properties or bacterial strain specificity is desired.

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